molecular formula C9H7BrO3 B1341046 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 860003-88-9

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No.: B1341046
CAS No.: 860003-88-9
M. Wt: 243.05 g/mol
InChI Key: HRSYWPMGIIAQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.06 g/mol . This compound is characterized by the presence of a bromine atom, a dioxine ring, and an aldehyde functional group. It is primarily used in chemical research and synthesis due to its unique structural properties.

Preparation Methods

The synthesis of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the bromination of 2,3-dihydro-1,4-benzodioxine followed by formylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Similar compounds to 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde include:

Properties

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSYWPMGIIAQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586236
Record name 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860003-88-9
Record name 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4,5-dihydroxybenzaldehyde (11.5 g, 0.52 mol) in dimethylformamide (220 ml) was added cesium carbonate (50.7 g, 1.56 mol). The mixture was stirred at ambient temperature for 30 min, then 1,2-dibromoethane (12.76 g, 0.68 mol) were added. After heating at 80° for 4 h, the dimethylformamide was removed under reduced pressure. The residue was partitioned between water and ethyl acetate, and the organic layer was washed with brine and dried. The crude product was purified by flash column chromatography (silica gel, 4:1 hexane:ethyl acetate) to give the desired compound as an off-white solid (9.57 g, 75%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4,5-dihydroxy-benzaldehyde (20.78 g, 95 mmol) in 480 ml DMF was added K2CO3 (52.95 g, 383 mmol) followed by 1,2-dibromoethane (8.7 ml, 101 mmol). The mixture was warmed to 100° C. After 18 additional 1,2 dibromoethane (1.0 mL) was added. After 2 h the mixture was poured into water and extracted with ethyl acetate. The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude solid was purified via flash chromatography (9:1 hexane/ethyl acetate) to give 8-bromo-2,3-dihydro-benzo[1,4]dioxine-6-carboxaldehyde (15.82 g, 99%) as a white solid.
Quantity
20.78 g
Type
reactant
Reaction Step One
Name
Quantity
52.95 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.